[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule belonging to the class of purine ribonucleoside polyphosphates. These compounds are characterized by a purine base linked to a ribose sugar, which is further connected to multiple phosphate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The synthesis begins with the preparation of the purine base, which involves the condensation of appropriate amines and formamides under acidic conditions.
Glycosylation: The purine base is then glycosylated with a protected ribose derivative to form the nucleoside.
Introduction of the Azidomethoxy Group: The azidomethoxy group is introduced via nucleophilic substitution reactions, often using azide salts and methoxy-containing reagents.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to introduce the polyphosphate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often using reducing agents like sodium borohydride, can convert the azido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Azide salts, halides, thiols, and other nucleophiles.
Major Products
Scientific Research Applications
[[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of nucleic acid interactions, enzyme mechanisms, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of [[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in nucleic acid metabolism and cellular signaling.
Comparison with Similar Compounds
[[2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H17N8O12P3 |
---|---|
Molecular Weight |
546.22 g/mol |
IUPAC Name |
[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N8O12P3/c12-10-9-11(15-3-14-10)19(4-16-9)8-1-6(27-5-17-18-13)7(29-8)2-28-33(23,24)31-34(25,26)30-32(20,21)22/h3-4,6-8H,1-2,5H2,(H,23,24)(H,25,26)(H2,12,14,15)(H2,20,21,22)/t6?,7-,8-/m1/s1 |
InChI Key |
HCAVFJHOIZFCBQ-SPDVFEMOSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1OCN=[N+]=[N-])COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origin of Product |
United States |
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